Benzamide, N-(2-iodophenyl)-N-methyl-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(2-iodophenyl)-N-methyl-2-nitro- is a chemical compound with the molecular formula C13H10IN2O3 This compound is part of the benzamide family, characterized by the presence of a benzene ring attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-iodophenyl)-N-methyl-2-nitro- typically involves the reaction of 2-iodoaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures (0°C) and then warmed to room temperature and stirred for 24 hours .
Industrial Production Methods
While specific industrial production methods for Benzamide, N-(2-iodophenyl)-N-methyl-2-nitro- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2-iodophenyl)-N-methyl-2-nitro- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Formation of azides or nitriles.
Reduction: Formation of N-(2-iodophenyl)-N-methyl-2-aminobenzamide.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Benzamide, N-(2-iodophenyl)-N-methyl-2-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-(2-iodophenyl)-N-methyl-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The iodine atom can facilitate the compound’s binding to specific proteins or enzymes, altering their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-Iodophenyl)benzamide: Similar structure but lacks the nitro and methyl groups.
N-(4-Chlorophenyl)-4-nitrobenzamide: Contains a chlorine atom instead of iodine and a different substitution pattern.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Contains chlorine atoms instead of iodine and a different substitution pattern.
Uniqueness
Benzamide, N-(2-iodophenyl)-N-methyl-2-nitro- is unique due to the combination of iodine, methyl, and nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
826991-63-3 |
---|---|
Molecular Formula |
C14H11IN2O3 |
Molecular Weight |
382.15 g/mol |
IUPAC Name |
N-(2-iodophenyl)-N-methyl-2-nitrobenzamide |
InChI |
InChI=1S/C14H11IN2O3/c1-16(13-9-5-3-7-11(13)15)14(18)10-6-2-4-8-12(10)17(19)20/h2-9H,1H3 |
InChI Key |
DUHCZSSGWSZSSX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1I)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.